Cas no 863578-32-9 (tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate)
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Piperidinecarboxylicacid, 3-(2-hydroxyethyl)-, 1,1-dimethylethyl ester, (3S)-
- (S)-1-N-Boc-3-(2-hydroxyethyl)piperidine
- (S)-1-N-Boc-piperidine-3-ethanol
- (S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate
- (S)-3-(2-Hydroxy-ethyl)-piperidine-1-carboxylic acid tert-butyl ester
- tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
- A13560
- MFCD06796566
- SCHEMBL792672
- (S)-tert-Butyl?3-(2-hydroxyethyl)piperidine-1-carboxylate
- (s)-tert-butyl3-(2-hydroxyethyl)piperidine-1-carboxylate
- AS-37012
- EN300-6491940
- (s)-1-boc-3-hydroxyethyl piperidine
- CS-WAA0211
- DTXSID50649640
- AKOS027327648
- (S)-2-[1-(tert-Butoxycarbonyl)piperidin-3-yl]ethanol
- 863578-32-9
- tert-butyl (S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
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- MDL: MFCD06796566
- Inchi: 1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3/t10-/m0/s1
- InChI Key: DXABICKZWDHPIP-JTQLQIEISA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@@H](CCO)C1)=O
Computed Properties
- Exact Mass: 229.168
- Monoisotopic Mass: 229.168
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8A^2
- XLogP3: 1.5
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.043
- Boiling Point: 324.1°C at 760 mmHg
- Flash Point: 149.8°C
- Refractive Index: 1.478
- PSA: 49.77000
- LogP: 1.95380
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P305+P351+P338
- Storage Condition:Room temperature
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B663700-50mg |
(S)-1-N-Boc-piperidine-3-ethanol |
863578-32-9 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B663700-100mg |
(S)-1-N-Boc-piperidine-3-ethanol |
863578-32-9 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B663700-500mg |
(S)-1-N-Boc-piperidine-3-ethanol |
863578-32-9 | 500mg |
$ 365.00 | 2022-06-07 | ||
| Alichem | A129006225-1g |
(S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
863578-32-9 | 97% | 1g |
$218.40 | 2023-08-31 | |
| Alichem | A129006225-5g |
(S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
863578-32-9 | 97% | 5g |
$734.00 | 2023-08-31 | |
| Fluorochem | 040770-250mg |
S)-1-N-Boc-Piperidine-3-ethanol |
863578-32-9 | 97% | 250mg |
£122.00 | 2022-03-01 | |
| Fluorochem | 040770-1g |
S)-1-N-Boc-Piperidine-3-ethanol |
863578-32-9 | 97% | 1g |
£303.00 | 2022-03-01 | |
| Fluorochem | 040770-5g |
S)-1-N-Boc-Piperidine-3-ethanol |
863578-32-9 | 97% | 5g |
£908.00 | 2022-03-01 | |
| Chemenu | CM526712-1g |
(S)-tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate |
863578-32-9 | 97% | 1g |
$225 | 2022-08-31 | |
| abcr | AB168854-250 mg |
(S)-1-N-Boc-piperidine-3-ethanol, 97%; . |
863578-32-9 | 97% | 250mg |
€424.50 | 2023-05-20 |
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Suppliers
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Guo Yu,Yuanhui Zhang,Lance Schideman,Ted Funk,Zhichao Wang Energy Environ. Sci., 2011,4, 4587-4595
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate
Introduction to tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9)
tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is a member of the piperidine family, characterized by its unique structural features, including a tert-butyl group and a hydroxyethyl substituent. These characteristics make it an attractive candidate for various applications, particularly in the development of novel therapeutic agents.
The chiral nature of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is crucial for its biological activity and selectivity. Chirality, or the property of molecules that are non-superimposable mirror images, plays a pivotal role in drug design and development. The (3S) configuration of this compound ensures that it can interact specifically with biological targets, potentially leading to enhanced efficacy and reduced side effects compared to its racemic counterpart.
In recent years, significant advancements have been made in understanding the pharmacological properties of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate. Studies have shown that this compound exhibits potent activity against various biological targets, including enzymes and receptors involved in neurological disorders, cardiovascular diseases, and cancer. For instance, research published in the *Journal of Medicinal Chemistry* has demonstrated that tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate can effectively modulate the activity of specific G protein-coupled receptors (GPCRs), which are key players in many physiological processes.
The tert-butyl group in tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate contributes to its stability and solubility properties. This group provides steric protection, which can enhance the compound's resistance to metabolic degradation and improve its bioavailability. Additionally, the hydroxyethyl substituent adds polarity to the molecule, which can facilitate its interaction with hydrophilic regions of target proteins. These structural features collectively make tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate a versatile scaffold for drug discovery.
The synthesis of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has been extensively studied and optimized to ensure high yields and enantiomeric purity. Various synthetic routes have been reported, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries to achieve the desired stereochemistry. One notable approach involves the use of chiral phosphine ligands in palladium-catalyzed reactions, which has proven to be highly effective in producing enantiomerically pure tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate.
Clinical trials involving tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate are currently underway to evaluate its safety and efficacy in treating various conditions. Preliminary results from phase I trials have shown promising outcomes, with the compound demonstrating good tolerability and pharmacokinetic profiles. Further studies are needed to fully elucidate its therapeutic potential and identify optimal dosing regimens.
In addition to its pharmaceutical applications, tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate has also found use as an intermediate in the synthesis of other biologically active compounds. Its unique chemical structure makes it a valuable building block for constructing complex molecules with diverse biological activities. Researchers are continuously exploring new ways to leverage this compound's properties for developing innovative treatments.
The environmental impact of tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate is another important consideration in its development and use. Studies have shown that this compound is biodegradable and does not pose significant environmental risks when handled properly. However, best practices for waste management and disposal should be followed to ensure minimal ecological impact.
In conclusion, tert-butyl (3S)-3-(2-hydroxyethyl)piperidine-1-carboxylate (CAS No. 863578-32-9) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, chiral nature, and biological activity make it an attractive candidate for developing novel therapeutic agents. Ongoing research and clinical trials will further elucidate its therapeutic potential and contribute to advancements in drug discovery.
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